H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH
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Overview
Description
The compound H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH is a peptide sequence composed of 14 amino acids. . This peptide is derived from the heat shock protein 65 kDa fragment and has been studied for its neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like or and coupled to the resin-bound peptide.
Deprotection: The temporary protecting group (usually Fmoc) on the amino acid is removed using a base like .
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like .
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like or .
Reduction: Reduction reactions can be performed using agents like .
Substitution: Amino acid residues can be substituted using techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous solution.
Reduction: Dithiothreitol (DTT) in a buffered solution.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds between cysteine residues, while reduction can break these bonds.
Scientific Research Applications
H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: has several scientific research applications:
Neuroprotection: It has been studied for its ability to protect neurons from oxidative stress and apoptosis.
Drug Development: The peptide is explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Biomarker Discovery: It is used in research to identify biomarkers for various neurological conditions.
Mechanism of Action
The mechanism of action of H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH involves its interaction with specific molecular targets and pathways:
Neurotrophic Pathways: The peptide activates neurotrophic pathways that promote neuron survival and growth.
Antioxidant Defense: It enhances the antioxidant defense mechanisms in neurons, reducing oxidative damage.
Anti-apoptotic Effects: The peptide inhibits apoptotic pathways, thereby preventing cell death.
Comparison with Similar Compounds
H-Val-Leu-Gly-Gly-Gly-Ser-Ala-Leu-Leu-Arg-Ser-Ile-Pro-Ala-OH: can be compared with other neurotrophic peptides:
Brain-Derived Neurotrophic Factor (BDNF): Both peptides promote neuron survival, but BDNF has a broader range of effects on synaptic plasticity.
Nerve Growth Factor (NGF): NGF primarily supports the survival of sensory and sympathetic neurons, whereas This compound has a more specific neuroprotective role.
List of Similar Compounds
- Brain-Derived Neurotrophic Factor (BDNF)
- Nerve Growth Factor (NGF)
- Glial Cell Line-Derived Neurotrophic Factor (GDNF)
- Ciliary Neurotrophic Factor (CNTF)
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H103N17O17/c1-13-32(10)46(56(90)75-19-15-17-41(75)54(88)67-34(12)57(91)92)74-53(87)40(27-77)73-49(83)35(16-14-18-62-58(60)61)69-50(84)38(22-30(6)7)71-51(85)37(21-29(4)5)70-47(81)33(11)66-52(86)39(26-76)68-44(80)25-64-42(78)23-63-43(79)24-65-48(82)36(20-28(2)3)72-55(89)45(59)31(8)9/h28-41,45-46,76-77H,13-27,59H2,1-12H3,(H,63,79)(H,64,78)(H,65,82)(H,66,86)(H,67,88)(H,68,80)(H,69,84)(H,70,81)(H,71,85)(H,72,89)(H,73,83)(H,74,87)(H,91,92)(H4,60,61,62)/t32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,45-,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJCDLGCXIOVBW-BLPBYGFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(CC(C)C)NC(=O)C(C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H103N17O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1310.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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